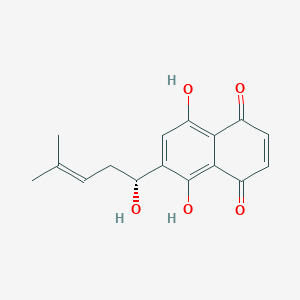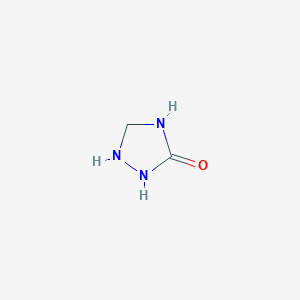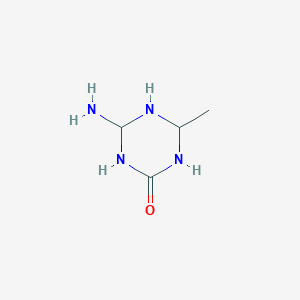
5-Bromo-7-fluoroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the quinoxaline ring enhances the compound’s reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoroquinoxaline-2,3-dione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by halogenation. One common method includes the reaction of 5-bromo-2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete halogen exchange.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction Reactions: Reduction of this compound can be achieved using lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroquinoxaline derivatives.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be obtained.
Oxidation Products: Oxidation typically yields quinoxaline-2,3-dione derivatives with additional functional groups.
Reduction Products:
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-fluoroquinoxaline-2,3-dione has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-fluoroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
5-Bromoquinoxaline-2,3-dione: Lacks the fluorine atom, resulting in different reactivity and biological activity.
7-Fluoroquinoxaline-2,3-dione:
5,7-Dibromoquinoxaline-2,3-dione: Contains two bromine atoms, leading to increased reactivity in substitution reactions.
Uniqueness: 5-Bromo-7-fluoroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H2BrFN2O2 |
|---|---|
Molekulargewicht |
257.02 g/mol |
IUPAC-Name |
5-bromo-7-fluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H |
InChI-Schlüssel |
ILBSJBKKTRLWDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
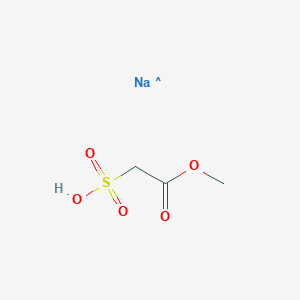
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
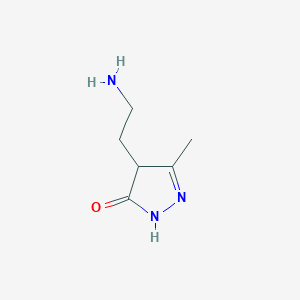
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
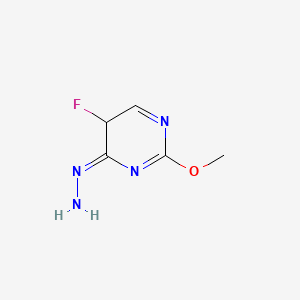
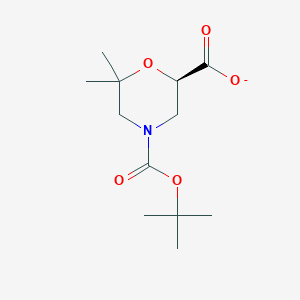
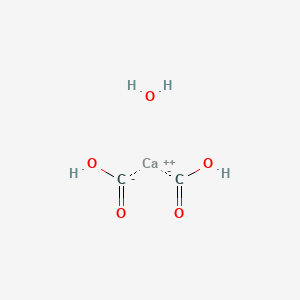
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
